Magnesium bromate

Vue d'ensemble

Description

Magnesium bromate is a white crystalline compound . It is an oxidizing agent and may cause ignition in contact with organic materials . It is used as an analytical reagent .

Molecular Structure Analysis

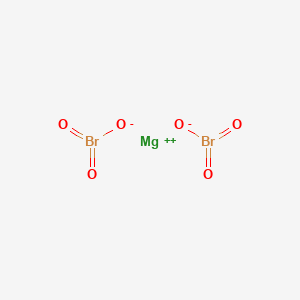

The molecular formula of Magnesium bromate is Br2MgO6 . The structure of Magnesium bromate is not explicitly mentioned in the search results.Chemical Reactions Analysis

Magnesium bromate is an oxidizing agent and may cause ignition in contact with organic materials . A combination of finely divided aluminum with finely divided magnesium bromate can explode by heat, percussion, or friction .Physical And Chemical Properties Analysis

Magnesium bromate is a white crystalline solid . It is soluble in water . The exact physical and chemical properties of Magnesium bromate are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Biomedical Applications : Magnesium and its alloys are being actively researched as promising biomaterials for orthopedic applications. This interest is driven by their biocompatibility, bioabsorbility, and mechanical properties compatible with human bone. They are considered for use in regenerative medicine, especially for scaffolds used to create tissues from cells (Walker et al., 2014), (Trinidad et al., 2014).

Corrosion Studies : The effect of γ-irradiation on the thermal decomposition of magnesium bromate was studied, providing insights into its behavior under irradiation, which is relevant for certain medical applications (Nair & Jacob, 1989).

Bioactivity and Surface Modifications : The surface bioactivity of magnesium alloys, which is crucial for their biomedical application, has been extensively researched. Studies have looked into methods of improving surface bioactivity, such as calcium phosphate coatings, to promote bone growth and improve cytocompatibility (Xu et al., 2009), (Yang et al., 2011).

Osteogenic Properties : Magnesium-based biomaterials have been highlighted for their osteopromotive properties, making them suitable for orthopedic implants. Their role in enhancing osteogenesis, osteoblast adhesion, and angiogenesis has been emphasized (Zhou et al., 2021).

Clinical Applications in Orthopedics : Magnesium-based orthopedic implants are being explored for their potential to avoid the need for a removal operation after healing. Several clinical trials have been conducted to assess their efficacy in bone fracture fixation (Zhao et al., 2017).

Health Implications : Magnesium plays an essential role in human health, being involved in numerous enzymatic reactions. Its availability is crucial in various clinical situations, and its supplementation has been beneficial in treating conditions like preeclampsia and asthma (de Baaij et al., 2015), (Rowe et al., 2000).

Cytocompatibility and Degradation Studies : Research has been focused on assessing the cytocompatibility of magnesium implants and understanding their degradation behavior in biological environments (Jung et al., 2015), (Yang et al., 2012).

Functionalized Polymer Coatings : Advances in polymer coatings on magnesium alloys have been reviewed, highlighting their significance in enhancing corrosion resistance and biocompatibility for biomedical applications (Li et al., 2018).

Effects on Stem Cell Proliferation and Pluripotency : The impact of magnesium degradation on the proliferation and pluripotency of human embryonic stem cells has been studied, offering insights for applications in regenerative medicine (Nguyen et al., 2013).

Other Applications : Additional research includes the use of magnesium sulfate in protecting against heat stress-induced oxidative damage in broilers, indicating its potential in agricultural applications (Yang et al., 2012), and reviews on the synthesis and modification of magnesium hydroxide and oxide for various applications (Pilarska et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

magnesium;dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO3.Mg/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUHOKZSYYKPPI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(BrO3)2, Br2MgO6 | |

| Record name | MAGNESIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | magnesium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932522 | |

| Record name | Magnesium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium bromate is a crystalline solid. Soluble in water and denser than water. Hence sinks in water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | MAGNESIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Magnesium bromate | |

CAS RN |

14519-17-6 | |

| Record name | MAGNESIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium bromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM BROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370X21564P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)

![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)